
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone Phenylmethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone Phenylmethyl Ester' involves the protection of the hydroxyl groups of lubiprostone, followed by esterification with phenylmethyl alcohol. The resulting intermediate is then protected with tetrahydropyranyl and tert-butyldimethylsilyl groups, followed by deprotection and esterification with phenylmethyl chloride.", "Starting Materials": [ "Lubiprostone", "Phenylmethyl alcohol", "Tetrahydropyranyl chloride", "Tert-butyldimethylsilyl chloride", "Pyridine", "Dimethylformamide", "Potassium carbonate", "Phenylmethyl chloride" ], "Reaction": [ "Step 1: Protection of hydroxyl groups of lubiprostone with tetrahydropyranyl and tert-butyldimethylsilyl groups using tetrahydropyranyl chloride and tert-butyldimethylsilyl chloride in the presence of pyridine and dimethylformamide.", "Step 2: Esterification of protected lubiprostone with phenylmethyl alcohol using N,N-dimethylformamide and potassium carbonate as a base.", "Step 3: Deprotection of tetrahydropyranyl and tert-butyldimethylsilyl groups using acetic acid and methanol.", "Step 4: Esterification of the resulting intermediate with phenylmethyl chloride using N,N-dimethylformamide and potassium carbonate as a base." ] } | |
Número CAS |
1346597-43-0 |
Fórmula molecular |
C38H62F2O6Si |
Peso molecular |
680.99 |
Nombre IUPAC |
benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1 |
Clave InChI |
DXVSMWCKXOCOJF-AKXUHWDJSA-N |
SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |
Sinónimos |
(11α)-16,16-Difluoro-11-O-tetrahydropyranyl-15-O-tert-butyldimethylsilyl-9-oxoprostan Phenylmethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



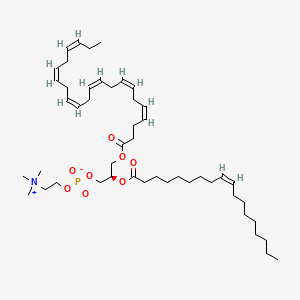
![D-[1-13C]xylulose](/img/structure/B584081.png)
![D-[2-13C]xylulose](/img/structure/B584082.png)
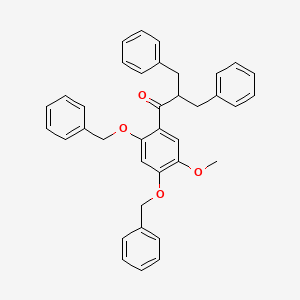
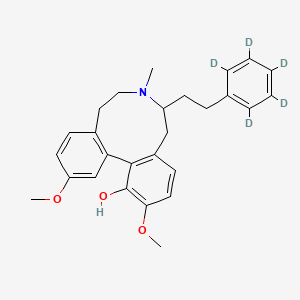
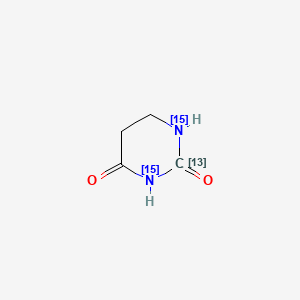
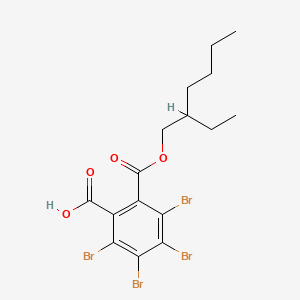
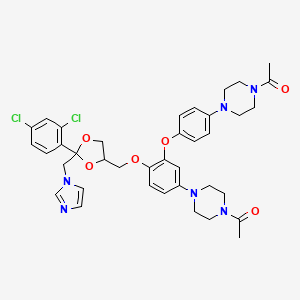
![Methyl 2-[(5E)-5-carbamoylimino-1-propylpyrrolidin-2-yl]acetate](/img/structure/B584097.png)
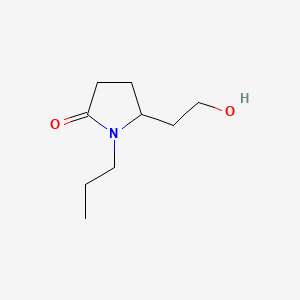
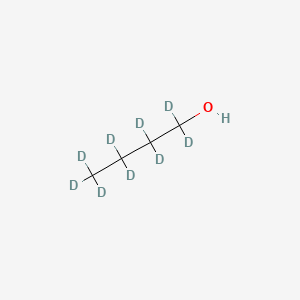
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)